(1S,4R)-4-Amino-cycloheptanol
Description
(1S,4R)-4-Amino-cycloheptanol is a monocyclic seven-membered ring compound featuring an amino group at the 4-position and a hydroxyl group at the 1-position. Its stereochemistry (1S,4R) confers distinct conformational and reactivity properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and chiral ligand design. The compound’s flexibility, due to its monocyclic structure, contrasts with rigid bicyclic analogs, influencing its chemical behavior and applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.2 g/mol |
IUPAC Name |
(1S,4R)-4-aminocycloheptan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI Key |
SDTKRRSCXYJDFE-RQJHMYQMSA-N |
SMILES |
C1CC(CCC(C1)O)N |
Isomeric SMILES |
C1C[C@H](CC[C@H](C1)O)N |
Canonical SMILES |
C1CC(CCC(C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues
2.1.1 Bicyclic Azabicycloheptane Derivatives
Example Compounds :
- Key Structural Differences: Feature (1S,4R)-4-Amino-cycloheptanol Bicyclic Azabicycloheptanes Pharmacopeial β-Lactams Ring System Monocyclic (7-membered) Bicyclic ([2.2.1], [3.2.0]) Bicyclic ([3.2.0]) Functional Groups -NH₂, -OH -CHO, -NR (N-heterocyclic) -COOH, β-lactam, thiazolidine Rigidity Flexible Highly rigid Moderate rigidity
- Impact of Structure: The monocyclic structure of (1S,4R)-4-Amino-cycloheptanol allows conformational flexibility, enabling diverse reactivity (e.g., hydrogen bonding, chelation). Bicyclic analogs exhibit restricted rotation, enhancing stereochemical control in synthesis (e.g., click chemistry applications) . Pharmacopeial β-lactams derive antibacterial activity from fused β-lactam and thiazolidine rings, which are absent in the target compound .
2.2.2 Reactivity
- The amino and hydroxyl groups in (1S,4R)-4-Amino-cycloheptanol facilitate nucleophilic reactions (e.g., amide bond formation) and coordination chemistry.
- Bicyclic aldehydes (e.g., (1S,3R,4R)-4) undergo Wittig and non-Wittig reactions to form terminal alkynes for CuAAC click chemistry .
- β-Lactams are electrophilic at the carbonyl carbon, enabling ring-opening reactions critical to their antibiotic activity .
Critical Research Findings
- Stereochemical Influence : The (1S,4R) configuration in the target compound may enhance enantioselectivity in asymmetric reactions compared to bicyclic systems with fixed stereochemistry .
- Bioactivity Gap: Unlike β-lactams, (1S,4R)-4-Amino-cycloheptanol lacks the strained bicyclic framework and functional groups necessary for antimicrobial activity .
- Synthetic Versatility: Bicyclic systems show superior regioselectivity in click reactions, while the monocyclic structure offers simpler derivatization pathways .
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